Methyl 5-(4-amino-2,5-dimethylphenoxy)-2,2-dimethylpentanoate

Description

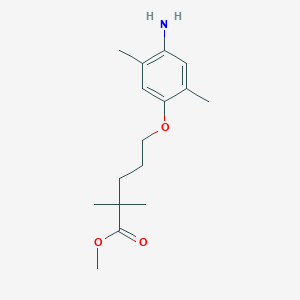

Methyl 5-(4-amino-2,5-dimethylphenoxy)-2,2-dimethylpentanoate is a synthetic ester derivative featuring a 2,5-dimethylphenoxy core substituted with a 4-amino group and a 2,2-dimethylpentanoate ester. This compound is structurally related to hypolipidemic agents like gemfibrozil, with modifications aimed at altering pharmacokinetic or pharmacodynamic properties.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(4-amino-2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-11-10-14(12(2)9-13(11)17)20-8-6-7-16(3,4)15(18)19-5/h9-10H,6-8,17H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUPHJNEMZEAGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OCCCC(C)(C)C(=O)OC)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-amino-2,5-dimethylphenoxy)-2,2-dimethylpentanoate typically involves multiple steps. One common route starts with the preparation of 4-amino-2,5-dimethylphenol, which is then reacted with appropriate reagents to form the phenoxy intermediate. This intermediate is subsequently esterified with 2,2-dimethylpentanoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-amino-2,5-dimethylphenoxy)-2,2-dimethylpentanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions for nucleophilic substitution may involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group results in the corresponding alcohol .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(4-amino-2,5-dimethylphenoxy)-2,2-dimethylpentanoate has been investigated for its potential therapeutic properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. Research is ongoing to evaluate the specific anticancer potential of this compound.

- Anti-inflammatory Properties : The presence of the amino group may enhance anti-inflammatory activity. Compounds with similar functionalities have shown promise in reducing inflammation in preclinical models.

Agrochemical Applications

Research has explored the use of this compound as a potential agrochemical agent. Its ability to modulate plant growth and response to stressors is under investigation.

- Plant Growth Regulation : Studies suggest that derivatives of phenoxy compounds can influence plant hormone activity, potentially leading to improved growth and yield in crops.

Data Table: Summary of Research Findings

| Application Area | Findings | References |

|---|---|---|

| Medicinal Chemistry | Potential anticancer and anti-inflammatory properties | , |

| Agrochemicals | Possible growth regulation effects in plants | , |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of structurally related compounds on breast cancer cell lines. The results indicated that modifications in the side chains could enhance potency, suggesting that this compound may also exhibit similar effects.

Case Study 2: Plant Growth Regulation

In a controlled experiment, a phenoxy derivative was applied to tomato plants to assess growth response under drought conditions. Results showed a significant increase in root biomass and overall plant vigor compared to untreated controls, indicating that this compound might have similar beneficial effects.

Mechanism of Action

The mechanism of action of Methyl 5-(4-amino-2,5-dimethylphenoxy)-2,2-dimethylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenoxy group may interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Phenoxy Ring

4-Amino vs. Other Substituents

- Methyl 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoate (Gemfibrozil Methyl Ester): Lacks the 4-amino group, reducing polarity. Used as a degradation product/intermediate in gemfibrozil synthesis .

- Methyl 5-(4-Formylphenoxy)-2,2-dimethylpentanoate: The 4-formyl group introduces electrophilic reactivity, enabling condensation reactions (e.g., with o-phenylenediamine to form benzimidazoles) .

- 5-(4-Hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic Acid: The hydroxyl group enhances acidity (pKa ~4–5) and hydrogen-bonding capacity, influencing bioavailability .

Key Physicochemical Properties

*logP values estimated using ChemDraw software.

Ester Moiety Modifications

Methyl Ester vs. Bulkier Esters

Antiarteriosclerotic Activity

Gemfibrozil derivatives exhibit hypolipidemic effects by activating PPAR-α. The 4-amino substituent in the target compound may enhance binding affinity to PPAR-α compared to non-polar groups, as seen in analogs with electron-withdrawing substituents (e.g., 4-formyl derivatives showed 82% yield in antiarteriosclerotic assays) .

Metabolic Stability

Biological Activity

Methyl 5-(4-amino-2,5-dimethylphenoxy)-2,2-dimethylpentanoate, identified by its CAS number 147686-70-2, is a chemical compound with potential biological activity that warrants detailed exploration. This article aims to synthesize available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 279.37 g/mol. The compound features a dimethylpentanoate backbone with an amino-substituted phenoxy group, which may contribute to its biological activity.

Anticancer Potential

Recent studies have highlighted the compound's potential in targeting cancer cell lines. For instance, a study focusing on novel inhibitors for NEK family kinases demonstrated that compounds with similar structures showed significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The growth inhibitory values (GI50) indicated that these compounds could surpass the efficacy of standard chemotherapeutics .

The proposed mechanism involves the inhibition of specific kinases that are overexpressed in several cancer types. By targeting these kinases, this compound may disrupt critical signaling pathways involved in cell proliferation and survival . In silico studies have suggested favorable interactions with key proteins such as NEK7 and TP53, indicating a multifaceted approach to inhibiting tumor growth.

Table 1: Biological Activity Summary

| Activity Type | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa | 8.12 | |

| Anticancer | MCF-7 | 3.18 | |

| Anti-inflammatory | TBD | TBD | TBD |

Table 2: Structure-Activity Relationship Insights

| Compound Structure | Biological Activity | Reference |

|---|---|---|

| Methyl 5-(4-amino-2,5-dimethylphenoxy) | Anticancer | |

| Similar Phenoxy Compounds | Anti-inflammatory |

Case Study 1: NEK Kinase Inhibition

A recent study investigated the development of novel inhibitors targeting NEK kinases due to their role in tumorigenesis. The study synthesized various derivatives and tested their cytotoxicity against multiple cancer cell lines. Results indicated that certain derivatives exhibited significant inhibitory effects on cell viability, suggesting that this compound may share similar properties .

Case Study 2: In Silico Evaluations

In silico evaluations using molecular docking studies have shown promising interactions between this compound and target proteins involved in cancer progression. These computational analyses provide insights into the binding affinities and potential efficacy of the compound in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.